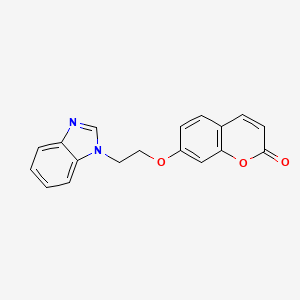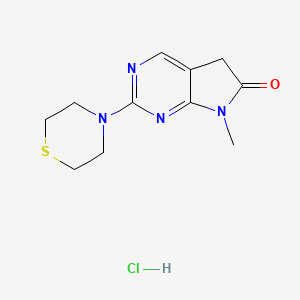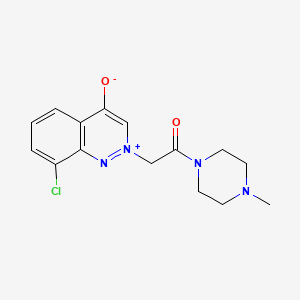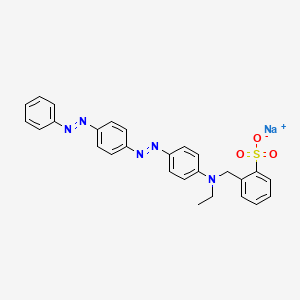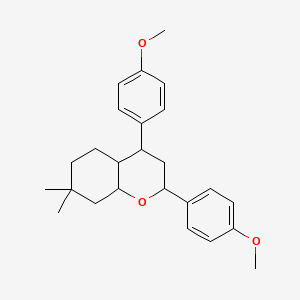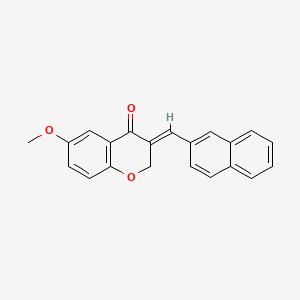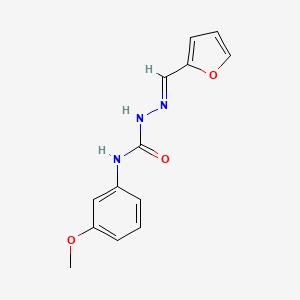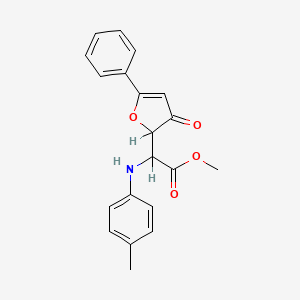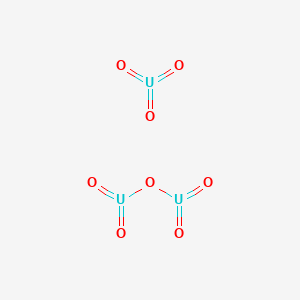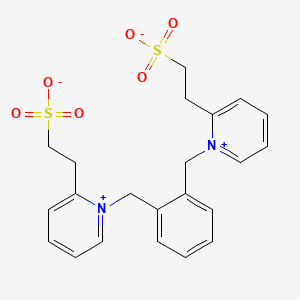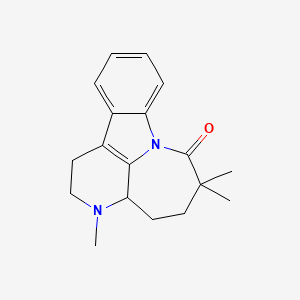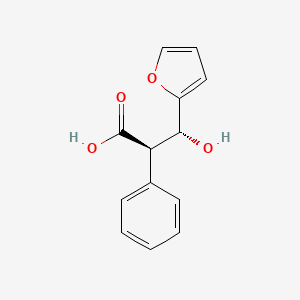
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- is a chiral compound with the molecular formula C13H12O4 and a molecular weight of 232.25 g/mol . This compound is characterized by the presence of a furan ring, a phenyl group, and a beta-hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with furan-2-carbaldehyde, followed by reduction and hydrolysis . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- undergoes various types of chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- involves its interaction with various molecular targets and pathways. The beta-hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The phenyl group can engage in pi-pi interactions with aromatic residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- can be compared with other similar compounds, such as:
- 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R,S)-(+)-**: This is a diastereomer of the compound with different stereochemistry, leading to different physical and chemical properties .
3-(2-Furyl)-3-hydroxy-2-phenylpropanoic acid: This compound has a similar structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
The uniqueness of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct properties and reactivity .
Eigenschaften
CAS-Nummer |
119725-47-2 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12+/m1/s1 |
InChI-Schlüssel |
ZFLMKKDXXLZURV-NEPJUHHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CO2)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


